Gnetuhainin A

Description

Overview of Stilbenoids as Natural Products

Stilbenoids are a class of natural phenolic compounds characterized by a C6-C2-C6 backbone, which forms a 1,2-diphenylethylene structure. wikipedia.orgnp-mrd.org These compounds are found in a variety of plant families, including Vitaceae, Gnetaceae, Dipterocarpaceae, Cyperaceae, and Fabaceae. wikipedia.orgnih.gov In biochemical terms, they are classified as phenylpropanoids, and their biosynthesis is closely related to that of chalcones. wikipedia.org

Stilbenoids are produced by plants as secondary metabolites, often in response to stress, injury, or infection, where they can function as phytoalexins. wikipedia.org A well-known example is resveratrol (B1683913), found in grapes, which has antifungal properties. wikipedia.org The basic stilbene (B7821643) structure can undergo various modifications, such as hydroxylation, methoxylation, glycosylation, and oligomerization, leading to a wide diversity of stilbenoid derivatives. mdpi.com Oligostilbenoids are oligomeric forms of stilbenoids, and some larger molecules are considered polyphenols and a class of tannins. wikipedia.org

Significance of the Gnetum Genus in Natural Product Chemistry

The genus Gnetum, the sole genus in the family Gnetaceae, comprises over 50 species of tropical evergreen trees, shrubs, and lianas. wikipedia.org This genus is a significant subject of study in natural product chemistry due to its rich and diverse phytochemical profile, particularly its abundance of stilbenoids. wikipedia.orgplantarchives.org Species of Gnetum are known to produce a variety of stilbenoids, including monomers, dimers, and other oligomers of resveratrol and isorhapontigenin (B148646). scielo.brtandfonline.com

The leaves of Gnetum plants are particularly rich in flavonoids and stilbenes. wikipedia.org Research has led to the isolation of numerous stilbenoid compounds from various parts of Gnetum plants, including the roots, stems, and seeds. scielo.brnih.govtandfonline.com For instance, the roots of Gnetum gnemon have yielded several resveratrol trimers and an isorhapontigenin dimer. scielo.brnih.gov The unique and complex structures of these compounds make the Gnetum genus a valuable source for the discovery of new natural products. researchgate.netresearchgate.net

Contextualizing Gnetuhainin A within the Stilbenoid Family

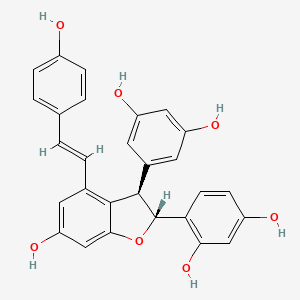

This compound is a specific oligostilbenoid that has been isolated from plants of the Gnetum genus, including Gnetum hainanense and Gnetum gnemonoides. nih.gov It is classified as a resveratrol dimer, meaning it is formed from two resveratrol units. scielo.br Its chemical formula is C28H22O7. nih.gov

The structure of this compound is characterized by a dihydrobenzofuran ring system, which is a common feature in many oligostilbenoids. mdpi.comrsc.org This structural motif arises from the oxidative coupling of two stilbene monomers. nih.gov this compound is part of a larger family of gnetuhainins (B13064657), which includes various other stilbene dimers and oligomers isolated from Gnetum species. researchgate.netplantaedb.comnih.gov The complexity and diversity of these compounds have made them a subject of interest for chemical synthesis and structural elucidation studies. rsc.orgnih.gov

Compound Details

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O7/c29-18-5-2-15(3-6-18)1-4-16-9-22(33)14-25-26(16)27(17-10-20(31)12-21(32)11-17)28(35-25)23-8-7-19(30)13-24(23)34/h1-14,27-34H/b4-1+/t27-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXFGKLZVUDIIX-YVYUXZJTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=C(C=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Structural Elucidation of Gnetuhainin a

Spectroscopic Techniques in Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules like Gnetuhainin A. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for assigning the proton and carbon signals and establishing the connectivity of the atoms.

¹H NMR spectroscopy provides information about the chemical environment and neighboring protons for each hydrogen atom in the molecule. For a compound with a structure as complex as this compound, the ¹H NMR spectrum reveals a series of signals corresponding to aromatic, olefinic, and aliphatic protons. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) are all instrumental in piecing together fragments of the molecule.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals indicate the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl) and its electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 7a-epi-gnetin C (in Acetone-d₆)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 2a | 129.0 | 7.20 (d, 8.5) |

| 3a | 115.4 | 6.74 (d, 8.5) |

| 4a | 158.0 | - |

| 5a | 106.8 | 6.45 (d, 2.2) |

| 6a | 130.4 | 7.08 (dd, 8.5, 2.2) |

| 7a | 56.1 | 4.92 (d, 8.3) |

| 8a | 89.9 | 4.46 (d, 8.3) |

| 1b | 131.9 | - |

| 2b | 102.3 | 6.16 (d, 2.2) |

| 3b | 159.2 | - |

| 4b | 105.5 | 6.42 (t, 2.2) |

| 5b | 159.2 | - |

| 6b | 102.3 | 6.16 (d, 2.2) |

| 7b | 127.3 | 6.89 (d, 16.3) |

| 8b | 128.8 | 6.99 (d, 16.3) |

| 9b | 130.6 | - |

| 10b | 128.3 | 7.39 (d, 8.6) |

| 11b | 116.1 | 6.80 (d, 8.6) |

| 12b | 158.2 | - |

| 13b | 116.1 | 6.80 (d, 8.6) |

| 14b | 128.3 | 7.39 (d, 8.6) |

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for connecting the dots. COSY identifies proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete molecular structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight and molecular formula of a compound. rsc.org In the case of this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confident determination of its molecular formula, C₂₈H₂₂O₇.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions provide clues about the different structural motifs within the molecule. For example, the cleavage of bonds in the dihydrobenzofuran ring or the stilbene (B7821643) side chain would produce characteristic fragment ions, helping to confirm the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the stilbenoid structure of this compound. acdlabs.comacs.org The absorption of UV or visible light promotes electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore (the light-absorbing part of the molecule). For stilbenoids, the extensive conjugation of aromatic rings and double bonds results in strong UV absorption. The λmax values can help to confirm the presence and extent of the conjugated system. While specific λmax values for this compound are not explicitly detailed in the readily available literature, stilbenoids typically exhibit strong absorbance in the UV region. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. scribd.com Different types of bonds (e.g., O-H, C-H, C=C, C-O) vibrate at characteristic frequencies, and when infrared radiation corresponding to these frequencies is passed through a sample, it is absorbed. The IR spectrum is a plot of this absorption versus frequency (typically expressed as wavenumber, cm⁻¹).

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, aromatic C-H bonds, aromatic C=C bonds, and C-O bonds of the ether linkage in the dihydrobenzofuran ring. The IR data for the stereoisomer 7a-epi-gnetin C shows the following characteristic bands: researchgate.net

Table 2: IR Spectroscopic Data for 7a-epi-gnetin C

| Functional Group | Absorption Band (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3235 |

| C-H (aromatic/aliphatic) | 2932, 2840 |

| C=C (aromatic) | 1670, 1595, 1509 |

| C-O (ether/phenol) | 1251, 1194, 1142 |

Biosynthesis of Gnetuhainin a and Stilbenoid Oligomers

General Stilbenoid Biosynthetic Pathways

Stilbenoids, including the monomers that form Gnetuhainin A, are secondary metabolites produced by a limited number of plant species. mdpi.comcsic.es Their biosynthesis relies on the convergence of two primary metabolic pathways and the action of a key enzyme family.

The construction of the basic C6-C2-C6 stilbene (B7821643) skeleton is a classic example of plant biochemistry, drawing precursors from two major sources. The shikimate pathway is responsible for producing aromatic amino acids, including phenylalanine. nih.gov This amino acid is then converted to a cinnamic acid derivative, such as p-coumaroyl-CoA. csic.esnih.gov This molecule provides one of the six-carbon rings and the two-carbon bridge of the stilbene structure. wikipedia.org

Concurrently, the acetate-malonate pathway provides three molecules of malonyl-CoA. mdpi.comnih.gov Coenzyme A (CoA) itself is a crucial cofactor in numerous biochemical reactions, including fatty acid metabolism, and its own biosynthesis is a fundamental cellular process. nih.gov These malonyl-CoA units are used to build the second aromatic ring of the stilbene scaffold. mdpi.com

Table 1: Key Precursors in Stilbenoid Biosynthesis

| Precursor | Originating Pathway | Role in Stilbene Structure |

|---|---|---|

| p-Coumaroyl-CoA | Shikimate Pathway | Provides one aromatic ring (Ring A) and the ethylene (B1197577) bridge |

The central reaction in the formation of stilbene monomers is catalyzed by the enzyme Stilbene Synthase (STS). mdpi.comnih.gov STS is a type III polyketide synthase that performs a decarboxylative condensation of one molecule of a CoA-ester of a cinnamic acid derivative (e.g., p-coumaroyl-CoA) with three molecules of malonyl-CoA. mdpi.comnih.gov This reaction leads to the formation of the characteristic stilbene backbone, with resveratrol (B1683913) being one of the most common products. wikipedia.org The expression of STS is limited to certain plant families, which explains the restricted distribution of stilbenoids in the plant kingdom. mdpi.comcsic.es

Oxidative Coupling Mechanisms in Oligomerization

The diversity of stilbenoids arises from the oligomerization of monomeric units like resveratrol. This process is generally understood to occur via phenolic oxidative coupling, a mechanism that can be catalyzed by enzymes or chemical reagents. um.edu.my This fundamental mechanism is responsible for the biogenesis of a vast number of natural compounds. um.edu.my

The formation of specific oligomeric structures is dependent on the regioselective coupling of monomer radicals. The process is initiated by a one-electron oxidation of a phenolic hydroxyl group on the stilbene monomer, often catalyzed by enzymes such as peroxidases and laccases. um.edu.myresearchgate.net These enzymes, which contain iron or copper cofactors respectively, act as mediators in electron transfer. um.edu.my This oxidation generates a radical intermediate that is delocalized across the molecule. um.edu.my The subsequent coupling of two such radicals can occur at different positions, leading to a variety of dimeric skeletons. researchgate.net For example, the synthesis of dihydrobenzofuran-type dimers often results from a specific regioselective oxidative cross-coupling reaction. researchgate.net

Once a dimer is formed, it can undergo further oxidative coupling reactions with other monomers or dimers to create trimers, tetramers, and even more complex oligomeric structures. The specific structures that are formed depend on the precursor stilbenes, the enzymatic or chemical catalysts involved, and the reaction conditions. um.edu.my Laboratory syntheses using one-electron oxidants like silver acetate (B1210297) or iron(III) chloride have been used to mimic this natural process and produce various stilbenoid dimers, such as δ-viniferin from the coupling of resveratrol. researchgate.netmdpi.comuliege.be

Precursor Incorporation and Enzymatic Transformations

The biosynthesis of this compound is a prime example of hetero-oligomerization, where two different stilbene monomers are joined.

This compound was first isolated from the lianas of Gnetum hainanense and was identified as a dimer formed from one resveratrol unit and one oxyresveratrol (B150227) unit. acs.org This makes it a distinct type of oligostilbene built from two different precursors. acs.org The formation of this compound follows the principles of oxidative coupling, where radicals are generated from both resveratrol and oxyresveratrol precursors. The specific linkage between the two units is directed by the regioselectivity of the coupling reaction, likely under enzymatic control within the plant to ensure the formation of this particular isomer. researchgate.netacs.org

Enzymes like laccases and peroxidases are believed to be the catalysts for such transformations in nature. um.edu.mynih.gov Studies have shown that laccase-mediated oxidation can be used to synthesize various dimeric stilbenoids. nih.govresearchgate.net For instance, the biomimetic synthesis of Gnetuhainin I, a related compound, has been achieved through the direct oxidative coupling of isorhapontigenin (B148646), demonstrating the feasibility of this pathway. mdpi.com The formation of this compound would therefore involve the enzyme-catalyzed cross-coupling of a resveratrol radical and an oxyresveratrol radical to form the final, stable heterodimeric structure. researchgate.netacs.org

Table 2: Monomeric Composition of Selected Stilbenoid Oligomers

| Oligomer | Monomeric Units | Dimer Type |

|---|---|---|

| This compound | Resveratrol, Oxyresveratrol | Heterodimer |

| δ-Viniferin | Resveratrol, Resveratrol | Homodimer |

| Hopeaphenol | Resveratrol, Resveratrol | Homotetramer |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gnetuhainin I |

| Resveratrol |

| Oxyresveratrol |

| p-Coumaroyl-CoA |

| Malonyl-CoA |

| Phenylalanine |

| δ-Viniferin |

| Isorhapontigenin |

| Hopeaphenol |

| Scirpusin A |

Diversity of Monomers and Their Contribution to this compound Architecture

The remarkable structural complexity of stilbenoid oligomers, including this compound, is fundamentally derived from the diverse array of monomeric units available for their biosynthesis. These oligomers are constructed through the oxidative coupling of simpler stilbene units, and the specific monomers involved dictate the final architecture and properties of the resulting molecule. mdpi.commdpi.com The process begins with the formation of a basic stilbene backbone, which is then subjected to various enzymatic modifications to generate a rich pool of building blocks for oligomerization. chiro.org

The foundational monomer for many stilbenoids is resveratrol, which is synthesized by the enzyme stilbene synthase. researchgate.netikm.org.my However, the structural diversity extends far beyond this single compound. The variety in stilbenoid monomers arises primarily from several key biochemical modifications:

Hydroxylation: The number and position of hydroxyl (-OH) groups on the two phenyl rings of the stilbene structure can vary, significantly influencing the molecule's properties. Piceatannol (B1677779), for example, is a hydroxylated analog of resveratrol. nih.govfrontiersin.org

Methylation: The hydroxyl groups can be methylated to form methoxy (B1213986) (-OCH3) groups. A prominent example is Pterostilbene, a dimethyl ether derivative of resveratrol. chiro.orgnih.gov

Glycosylation: The attachment of sugar moieties to the stilbene core creates glycosides. This modification often enhances the water solubility and stability of the compound. Piceid, the 3-O-β-D-glucoside of resveratrol, is a common stilbenoid glycoside found in nature. chiro.orgnih.gov Enzymatic processes can also reverse this, converting piceid back into resveratrol. mdpi.com

Prenylation: The addition of prenyl groups to the aromatic rings is another significant modification that contributes to the diversity of stilbenoids. nih.govnih.gov This process increases the lipophilicity of the molecule and is a key step in the biosynthesis of numerous peanut phytoalexins like arachidin-1 and arachidin-3. nih.gov

The combination of these modifications results in a wide range of monomeric stilbenoids. The subsequent oligomerization, often catalyzed by peroxidase or laccase enzymes, can proceed through the coupling of identical monomers (homogeneous coupling) or different monomers (heterogeneous coupling). mdpi.commdpi.com This combinatorial potential gives rise to an immense variety of dimers, trimers, and even tetramers. mdpi.comgoogle.com

This compound is a prime example of a stilbenoid dimer, specifically formed from two resveratrol units. nih.gov Its structure, like that of other oligomers, is a direct consequence of which monomers are linked and the specific C-C or C-O-C bonds that are formed during the oxidative coupling process. mdpi.com For instance, other related compounds like gnetuhainin P are dimers of a different monomer, isorhapontigenin. researchgate.net The specific stereochemistry of the resulting oligomer is also a critical feature determined by the biosynthetic pathway. mdpi.com Therefore, the diversity of available monomers is the primary factor driving the vast structural architecture of the Gnetuhainin family and stilbenoid oligomers in general. researchgate.netikm.org.my

Table 1: Key Stilbenoid Monomers and Their Structural Features

| Monomer | Core Structure | Key Modification(s) |

| Resveratrol | 3,5,4'-trihydroxystilbene | Foundational monomer chiro.org |

| Piceatannol | 3,5,3',4'-tetrahydroxystilbene | Additional hydroxyl group compared to resveratrol frontiersin.org |

| Pterostilbene | 3,5-dimethoxy-4'-hydroxystilbene | Two hydroxyl groups are methylated chiro.orgnih.gov |

| Piceid | Resveratrol-3-O-glucoside | Glycosylation (attachment of a glucose unit) chiro.org |

| Isorhapontigenin | 3,4',5-trihydroxy-3'-methoxystilbene | A methylated and hydroxylated derivative |

| Arachidin-1 | Prenylated piceatannol | Prenylation (attachment of a prenyl group) nih.gov |

Synthetic Strategies for Gnetuhainin a and Its Analogues

Total Synthesis Approaches to Gnetuhainin A

The total synthesis of this compound itself has not been extensively detailed in the readily available literature. However, the total synthesis of closely related stilbenoid oligomers provides insight into the synthetic challenges and strategies employed. For instance, the total synthesis of Gnetuhainin F, a related dimeric stilbenoid, has been reported sioc-journal.cncapes.gov.br. These syntheses often involve multi-step sequences to construct the complex carbon skeleton and introduce the correct stereochemistry. Key strategies for related compounds include the use of palladium-catalyzed coupling reactions, such as the intramolecular Heck reaction, to form cyclic structures researchgate.netresearchgate.net. The synthesis of isorhapontigenin (B148646) dimers, like gnetulin, has also been achieved through enantioselective total synthesis, employing the intramolecular Heck reaction as a pivotal step researchgate.netresearchgate.net. These approaches highlight the need for precise control over regioselectivity and stereoselectivity in building the characteristic stilbenoid oligomer structures.

Semi-synthetic Transformations from Natural Precursors

Semi-synthesis offers a practical route to access complex natural products and their derivatives by utilizing readily available compounds isolated from natural sources as starting materials wikipedia.org. For this compound and its analogues, natural stilbenoids such as isorhapontigenin and piceatannol (B1677779) serve as valuable precursors.

Isorhapontigenin, for example, has been employed in oxidative coupling reactions to yield dimeric stilbenes. Specifically, the direct transformation of isorhapontigenin has led to the isolation of Gnetuhainin I, an indane-type stilbene (B7821643) dimer, albeit in moderate yields (around 10% for indane dimers) mdpi.com. Similarly, the oxidative coupling of isorhapontigenin and piceatannol, often mediated by enzymes like horseradish peroxidase (HRP), has been used to generate various dimeric compounds, including those structurally related to Gnetuhainin F sioc-journal.cn. These semi-synthetic strategies leverage the existing complex structure of natural precursors, reducing the number of synthetic steps required compared to total synthesis.

Table 1: Semi-synthetic Transformations of Stilbenoid Precursors

| Natural Precursor | Reaction Type/Mediator | Product(s) / Analogue Type | Yield (%) | Reference |

| Isorhapontigenin | Oxidative Coupling | Gnetuhainin I | ~10% | mdpi.com |

| Isorhapontigenin | HRP / H₂O₂ | Dimeric compounds | N/A | sioc-journal.cn |

| Piceatannol | HRP / H₂O₂ | Dimeric compounds | N/A | sioc-journal.cn |

Biomimetic Syntheses of Stilbenoid Oligomers

Biomimetic synthesis aims to replicate natural biosynthetic pathways in the laboratory, often employing enzymes or chemical reagents that mimic enzymatic activity. This approach is particularly relevant for the oxidative coupling reactions that lead to the formation of stilbenoid dimers and oligomers.

Enzyme-Mediated Oxidative Coupling (e.g., Laccases, Peroxidases)

Enzymes such as laccases (e.g., Trametes versicolor laccase, TvL) and peroxidases (e.g., horseradish peroxidase, HRP) are widely used to catalyze the oxidative coupling of stilbenoid monomers, including resveratrol (B1683913) and its derivatives, into more complex oligomers mdpi.comum.edu.mynih.govrsc.orgnih.govacs.orgdntb.gov.uaacs.org. These enzymes facilitate the one-electron oxidation of phenolic substrates, generating radical intermediates that then undergo coupling.

Research has demonstrated the synthesis of various stilbene oligomers using these enzymes. For instance, the biotransformation of isorhapontigenin derivatives using TvL or HRP has yielded butylated analogues of Gnetuhainin I with yields ranging from 15–22% nih.gov. Horseradish peroxidase, in conjunction with hydrogen peroxide, has been employed to transform resveratrol and its dimer, ε-viniferin, into trimers and dimers, including novel compounds like resviniferin A and B acs.orgdntb.gov.ua. While these methods are effective in generating complex structures, a common challenge is the lack of regioselectivity, leading to mixtures of products nih.gov.

Table 2: Enzyme-Mediated Oxidative Coupling for Stilbenoid Oligomer Synthesis

| Enzyme(s) Used | Substrate(s) | Product(s) / Analogue Type | Yield (%) | Reference |

| TvL or HRP | Isorhapontigenin-based stilbenoid (50) | Butylated analogues of Gnetuhainin I (51, 52) | 15–22% | nih.gov |

| HRP / H₂O₂ | Isorhapontigenin (13) | Dimeric compounds | N/A | sioc-journal.cn |

| HRP / H₂O₂ | Piceatannol (14) | Dimeric compounds | N/A | sioc-journal.cn |

| HRP / H₂O₂ | trans-Resveratrol and (±)-ε-viniferin | Resviniferin A, Resviniferin B (trimers), dimers, etc. | N/A | acs.orgdntb.gov.ua |

| K₃Fe(CN)₆ | Isorhapontigenin | Gnetuhainin I (5) | ~10% | mdpi.com |

Chemical Oxidizing Agents in Mimicking Biosynthesis

Chemical oxidants can also be employed to mimic the enzymatic oxidative coupling of stilbenoids. Potassium hexacyanoferrate (III) (K₃Fe(CN)₆) is one such reagent that has been used for the oxidative coupling of resveratrol to produce trans-dehydrodimer, ε-viniferin, and indane dimers mdpi.com. Other chemical oxidants like silver(I) oxide (Ag₂O), iron(III) chloride (FeCl₃), and manganese dioxide (MnO₂) have been utilized in the biomimetic synthesis of stilbenoid oligomers, facilitating radical formation and subsequent coupling reactions rsc.org. These chemical methods offer an alternative to enzymatic catalysis, though they may require careful optimization to control product distribution.

Strategic Cyclization and Rearrangement Reactions in Stilbenoid Synthesis

The construction of the complex polycyclic frameworks found in many stilbenoid oligomers often relies on strategic cyclization and rearrangement reactions.

Photochemical Cyclizations (Mallory Reaction): The Mallory reaction, involving the iodine-catalyzed photochemical oxidative cyclization of stilbenes, is a significant method for synthesizing phenanthrenes and related polycyclic aromatic hydrocarbons chim.itmdpi.com. This reaction proceeds via an initial cis-trans isomerization of the stilbene, followed by cyclization of the cis-isomer to form a dihydrophenanthrene intermediate, which can then undergo further oxidation or elimination. While primarily used for phenanthrene (B1679779) synthesis, similar photocyclization strategies can be applied to build complex stilbenoid skeletons.

Heck Reaction: Intramolecular Heck reactions, catalyzed by palladium, are powerful tools for forming carbon-carbon bonds and are instrumental in constructing cyclic and polycyclic systems. This strategy has been successfully employed in the total synthesis of isorhapontigenin dimers like gnetulin, where it facilitates the formation of the indane core researchgate.netresearchgate.net.

Other Cyclization Strategies: Electrophile-induced cascades, utilizing reagents like electrophilic iodine sources, have been developed to construct bicyclic cores in a stereocontrolled manner from acyclic precursors, as seen in the synthesis of complex resveratrol-derived structures nih.gov. Additionally, oxidative cyclization of o-alkenylphenols and iodine(III)-catalyzed cyclization of 2-hydroxystilbenes are methods that have been applied in the synthesis of related benzofuran (B130515) structures, demonstrating versatile cyclization approaches for stilbenoid chemistry mdpi.com.

Table 3: Key Cyclization and Rearrangement Reactions in Stilbenoid Synthesis

| Reaction Type/Strategy | Substrate/Precursor Type | Product Type/Target Structure | Key Reagents/Catalysts | Reference |

| Photochemical Oxidative Cyclization | Stilbenes | Phenanthrenes, PAHs | Iodine (catalyst), light | chim.itmdpi.com |

| Intramolecular Heck Reaction | Stilbene derivatives | Indane dimers (e.g., Gnetulin) | PdCl₂, Ph₃P, K₂CO₃ | researchgate.netresearchgate.net |

| Electrophile-Induced Cascade | Acyclic precursors | Bicyclic cores | Electrophilic iodine sources (e.g., IDSI) | nih.gov |

| Oxidative Cyclization | o-Alkenylphenols | Benzofurans | Oxidizing agents (e.g., PhI(OAc)₂) | mdpi.com |

| Iodine(III)-Catalyzed Cyclization | 2-Hydroxystilbenes | Benzofurans | PhI(OAc)₂, m-CPBA | mdpi.com |

Compound List:

this compound

Gnetuhainin F

Gnetuhainin I

Gnetulin

Isorhapontigenin

Piceatannol

Resveratrol

ε-viniferin

Resviniferin A

Resviniferin B

Quadrangularin A

Maackin A

Cassigarol E

Shegansu B

Pallidol

Leachianol G

Leachianol F

Ampelopsin F

Paucifloral F

Ampelopsin D

Caraphenol C

Vaticanol A

Stepnophyllol C

Hopeaphenol A

Hopeahainol D

Heimiol A

Gnetuhainin C

Gnetuhainin B

Viniferifuran

Analogues and Derivatives of Gnetuhainin a

Naturally Occurring Gnetuhainin Analogues

Naturally occurring analogues of Gnetuhainin A are found in various plant species, particularly within the Gnetum genus. These compounds share structural similarities with this compound but exhibit variations in their oligomeric structure, inter-unit linkages, and cyclization patterns. Notable examples include Gnetuhainin B, C, D, I, P, S, M, and O, among others.

Structural Classification of Gnetuhainin Oligomers

Gnetuhainin analogues can be structurally classified based on their degree of polymerization and the specific stilbene (B7821643) units they incorporate. Many are oligomers, meaning they are formed by the linkage of multiple stilbene units, such as resveratrol (B1683913) or isorhapontigenin (B148646). These classifications often categorize compounds as dimers, trimers, or tetramers, depending on the number of monomeric stilbene units joined together. For instance, Gnetuhainin P is described as an isorhapontigenin dimer, while Gnetuhainin S is a resveratrol dimer researchgate.netresearchgate.netthieme-connect.com. The complexity arises from the potential combination of different stilbene monomers within a single oligomer, leading to diverse structural motifs.

Variations in Inter-Unit Linkages and Cyclization Patterns

The structural diversity among Gnetuhainin analogues is largely attributed to variations in the chemical bonds connecting the monomeric stilbene units and the resulting three-dimensional arrangements. These linkages are typically formed through oxidative coupling reactions. Common inter-unit linkages include C-C bonds, such as the 7–8′ and 6–7′ linkages observed in some dimeric stilbenoids mdpi.com. Additionally, C-O linkages can also be present.

Cyclization patterns play a significant role in defining the final structure. Some Gnetuhainin analogues form linear oligomers, while others undergo cyclization to create more complex fused ring systems, such as benzofuran (B130515) moieties, indane skeletons, or other heterocyclic structures researchgate.netmdpi.comnih.gov. For example, Gnetuhainin I has been synthesized via potassium hexacyanoferrate (III)-catalyzed oxidative coupling of isorhapontigenin, yielding indane dimers, one of which shares the structure of Gnetuhainin I mdpi.com. The specific cyclization pathways are often influenced by the biosynthetic enzymes or chemical conditions involved in their formation.

Synthetic Derivatization of this compound Scaffolds

The complex structures of natural Gnetuhainin analogues often present challenges for large-scale isolation. Synthetic derivatization offers a route to access these compounds and their modified forms, enabling more extensive biological evaluation and the exploration of novel structures with potentially enhanced bioactivity.

Chemical Modification Strategies

Synthetic strategies for derivatizing this compound scaffolds typically involve modifying existing functional groups or reassembling core structures using biomimetic or total synthesis approaches. Chemical modifications can include:

Functional Group Transformations: Esterification, etherification, or glycosylation of hydroxyl groups can alter solubility and biological activity.

Oxidative Coupling: Biomimetic synthesis using oxidases like laccases or chemical oxidants (e.g., potassium hexacyanoferrate (III)) can mimic natural oligomerization processes to create dimeric or polymeric structures mdpi.comrsc.orgresearchgate.netnih.gov. For instance, isorhapontigenin has been used in synthetic routes to produce indane dimers, including analogues of Gnetuhainin I mdpi.com.

Scaffold Modification: Strategies may involve building analogous structures from simpler precursors or modifying core ring systems, such as the benzofuran or stilbene units, to explore new chemical space nih.govrsc.org.

Exploration of Novel Analogues for Enhanced Bioactivity

The primary goal of synthetic derivatization is to generate novel analogues with improved or altered biological activities compared to the parent compound, this compound. This involves designing and synthesizing compounds that may exhibit enhanced potency, selectivity, or pharmacokinetic properties. Research efforts focus on creating libraries of derivatives to systematically investigate structure-activity relationships (SARs). For example, studies have explored the synthesis of butylated analogues of Gnetuhainin I, investigating their potential bioactivities rsc.org. The aim is to identify compounds that could serve as leads for drug discovery, targeting various biological pathways or disease states.

Comparative Analysis of Bioactivities Among Analogues

A comparative analysis of the bioactivities of this compound, its naturally occurring analogues, and synthetic derivatives is essential for understanding how structural variations influence biological effects. Studies often focus on activities such as antioxidant, anti-inflammatory, cytotoxic, or enzyme inhibitory effects.

For example, Gnetuhainin M has demonstrated anti-infective activity, with a reported IC50 of 22.22 μM for inhibiting bacterial growth rsc.orgresearchgate.net. Gnetuhainin I has shown inhibitory effects on ATP citrate (B86180) lyase (ACLY) with an IC50 of 2.63 μM medchemexpress.com. Gnetuhainin P has been noted for potential anti-oxidant activity tandfonline.com. While specific comparative data tables across a broad range of Gnetuhainin analogues are not uniformly presented in readily accessible summaries, research often compares a few related compounds within a specific study.

Biological Activities and Mechanistic Studies of Gnetuhainin a Preclinical Investigations

Antioxidant Activity

Stilbenoids from various Gnetum species are recognized for their antioxidant properties. frontiersin.orgoatext.com For instance, extracts from Gnetum gnemon have demonstrated free radical scavenging effects in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. acs.orguad.ac.id However, specific studies quantifying the antioxidant potential of isolated Gnetuhainin A were not found.

In vitro Radical Scavenging Assays

No specific data from in vitro radical scavenging assays, such as DPPH, ABTS, or ORAC, for this compound could be located. While related compounds like gnetuhainin S have been noted for their ability to scavenge DPPH radicals, equivalent quantitative data (e.g., IC50 values) for this compound are not present in the reviewed literature. thieme-connect.com

Cellular Antioxidant Mechanisms

Similarly, research detailing the effects of this compound on cellular antioxidant pathways is not available. The Cellular Antioxidant Activity (CAA) assay, which measures the ability of a compound to prevent the formation of free radicals within cells, has been used to evaluate various phytochemicals, but no results specific to this compound were identified. nih.govbmglabtech.com

Anti-inflammatory Activity

The anti-inflammatory properties of stilbenoids are a significant area of research, with many compounds known to modulate key inflammatory pathways. nih.govnih.gov For example, stilbenoids can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenases. nih.gov However, studies specifically investigating these mechanisms for this compound are absent from the available literature.

Modulation of Inflammatory Mediators (e.g., TNF-α, interleukins)

There is no specific information available on the modulatory effects of this compound on inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) or various interleukins (e.g., IL-1, IL-6, IL-10). mdpi.comassaygenie.commdpi.comoatext.com While other natural compounds have been shown to decrease levels of pro-inflammatory cytokines like TNF-α and IL-6, research has not yet reported similar findings for this compound. nih.gov

Inhibition of Key Enzymes (e.g., cyclooxygenases, inducible nitric oxide synthase)

Data on the inhibitory activity of this compound against key inflammatory enzymes like cyclooxygenases (COX-1, COX-2) and inducible nitric oxide synthase (iNOS) is not available. nih.govguidetopharmacology.org Although some stilbenoids are known to inhibit these enzymes, specific IC50 values or percentage inhibition data for this compound have not been published. nih.gov

Antiplatelet Activity

Several stilbenoids isolated from Gnetum macrostachyum, including gnetuhainin C, have been evaluated for their in vitro antiplatelet activities. nih.govherbmedpharmacol.com These studies demonstrate that compounds from this family can inhibit platelet aggregation induced by various agonists. nih.gov However, specific preclinical data detailing the antiplatelet effects of this compound could not be found in the reviewed scientific literature.

Enzyme Inhibition Activities

ATP Citrate (B86180) Lyase (ACLY) Inhibition

extensive literature review reveals a notable absence of preclinical studies investigating the direct inhibitory effect of this compound on ATP Citrate Lyase (ACLY). While other compounds from the Gnetum genus and related stilbenoids have been evaluated for their enzymatic inhibition properties, specific data on this compound's activity against ACLY are not available in published research to date.

Table 1: Inhibitory Activity of this compound against ATP Citrate Lyase (ACLY)

| Compound | Target Enzyme | IC₅₀ (µM) | Assay Conditions | Source |

|---|---|---|---|---|

| This compound | ATP Citrate Lyase (ACLY) | Data not available | Data not available | Data not available |

Other Relevant Enzyme Targets

Similar to the findings for ACLY, there is a lack of specific preclinical research detailing the inhibitory or modulatory effects of this compound on other relevant enzyme targets. The broader class of stilbenoids, to which this compound belongs, has been a subject of interest for their diverse biological activities, which include antioxidant and anti-inflammatory properties that are often mediated through enzymatic pathways. However, specific enzyme inhibition data for this compound remains to be elucidated through dedicated scientific inquiry.

Table 2: Inhibitory Activity of this compound against Other Enzyme Targets

| Compound | Target Enzyme | IC₅₀ (µM) | Assay Conditions | Source |

|---|---|---|---|---|

| This compound | Not specified | Data not available | Data not available | Data not available |

Future Research Directions and Translational Potential

Elucidating Undiscovered Biosynthetic Nuances

Stilbenoids, including Gnetuhainin A, are synthesized in plants through complex pathways originating from the shikimate pathway, with stilbene (B7821643) synthase (STS) playing a pivotal role um.esresearchgate.net. While the general biosynthetic routes for stilbenes are understood, the specific enzymatic steps, genetic regulation, and precursor utilization for this compound remain largely uncharacterized. Future research should aim to:

Identify Key Biosynthetic Enzymes and Genes: Employing transcriptomic, proteomic, and metabolomic approaches to pinpoint the specific enzymes and genes responsible for the biosynthesis of this compound and its precursors within its natural source, likely Gnetum species taylorandfrancis.complantarchives.orgwikipedia.org.

Map the Biosynthetic Pathway: Elucidate the sequential enzymatic reactions that lead to the formation of this compound, including any precursor modifications or oligomerization steps.

Investigate Regulatory Mechanisms: Understand how environmental factors or developmental stages influence the production of this compound in plants, which could inform strategies for enhanced natural production.

Explore Heterologous Production Systems: Investigate the feasibility of engineering microbial or plant-based systems for the sustainable production of this compound, bypassing the challenges of direct extraction from limited natural sources riken.jpplantae.orguv.es.

Development of Novel Synthetic Routes for Scalability

The isolation of natural products from plant sources can be challenging due to low yields and variability, necessitating the development of efficient synthetic methodologies. For this compound, future research should focus on:

Total Synthesis Strategies: Developing robust and efficient total synthesis routes for this compound, moving beyond the synthesis of related compounds or simpler stilbenes pitt.eduresearchgate.netumich.eduacs.orgresearchgate.net.

Scalable Synthesis Methods: Prioritizing synthetic approaches that can be scaled up for larger quantities, essential for comprehensive biological testing and potential commercialization arxiv.org. This includes exploring convergent synthesis strategies and optimizing reaction conditions to improve yields and reduce costs.

Biomimetic Synthesis: Investigating biomimetic approaches, which mimic natural biosynthetic processes, as these have shown promise for synthesizing complex oligostilbenes and could offer elegant pathways to this compound researchgate.netnih.gov.

Stereoselective Synthesis: Given the stereochemical complexity of many stilbenoids, developing stereoselective synthetic routes will be crucial for obtaining pure enantiomers, which may exhibit differential biological activities.

Advanced SAR and Mechanism-of-Action Studies

Understanding how this compound exerts its effects at a molecular level is paramount for its therapeutic development. While Gnetuhainin I has demonstrated inhibitory effects on ATP citrate (B86180) lyase (ACLY) biocrick.commedchemexpress.commedchemexpress.com, further research is needed for this compound itself.

Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies by synthesizing analogs of this compound with modifications at various positions of its complex structure. This will help identify critical structural features responsible for its biological activities and guide the design of more potent derivatives um.esresearchgate.net.

Mechanism-of-Action (MoA) Elucidation: Delving deeper into the molecular targets and signaling pathways affected by this compound. This involves identifying specific proteins, enzymes, or cellular processes that this compound interacts with to produce its observed or potential biological effects taylorandfrancis.comresearchgate.net.

Target Identification: Employing advanced biochemical and cellular assays, including target-based screening and affinity-based pull-down assays, to definitively identify the molecular targets of this compound.

Pharmacophore Modeling: Developing computational models that represent the essential three-dimensional features of this compound required for biological activity, which can aid in the rational design of novel analogs.

Exploration of New Biological Activities beyond Current Findings

Stilbenoids are renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities um.esresearchgate.nettaylorandfrancis.complantarchives.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. While specific activities for this compound may still be under investigation or not widely reported, future research should proactively explore its potential in various biological contexts.

Broad-Spectrum Screening: Subjecting this compound to comprehensive screening assays against a wide range of disease models and biological targets, including but not limited to cancer cell lines, microbial pathogens, inflammatory pathways, and metabolic disorders.

Comparative Studies: Evaluating this compound's efficacy and potency relative to established drugs or other known bioactive stilbenoids to ascertain its competitive advantages.

Synergistic Effects: Investigating potential synergistic interactions between this compound and other therapeutic agents, which could enhance efficacy or reduce required dosages.

Opportunities for Analog Development with Enhanced Therapeutic Profiles

Natural products often present challenges such as poor solubility, limited bioavailability, and metabolic instability, which can hinder their clinical translation. This compound, like other stilbenoids, may face similar hurdles um.esresearchgate.netresearchgate.netnih.govresearchgate.net. Future research should focus on:

Structure-Based Analog Design: Utilizing insights gained from SAR studies to design and synthesize analogs of this compound with improved physicochemical properties, such as enhanced aqueous solubility, increased metabolic stability, and better oral bioavailability.

Modulation of Potency and Selectivity: Developing derivatives that exhibit increased potency against specific targets and improved selectivity to minimize off-target effects.

Prodrug Strategies: Exploring prodrug approaches where this compound is chemically modified to improve its absorption, distribution, metabolism, and excretion (ADME) properties, releasing the active compound in vivo.

Combination Therapies: Investigating the potential of this compound analogs in combination with other therapeutic agents to achieve enhanced therapeutic outcomes.

Challenges in Natural Product Research and Development for Stilbenoids

The development of natural products like this compound faces inherent challenges that require strategic planning and innovative solutions.

Supply Chain and Sustainability: The reliance on natural sources for isolation can lead to scarcity and potential ecological impact if harvesting is not sustainable researchgate.netrsc.org. Developing efficient synthetic or biotechnological production methods is crucial to overcome this.

Chemical Complexity and Isolation: The structural complexity of oligostilbenes like this compound can make isolation and purification challenging, requiring sophisticated chromatographic techniques and analytical methods plantarchives.orgwikipedia.orgresearchgate.netresearchgate.netresearchgate.net.

Physicochemical Limitations: As noted, poor water solubility and low bioavailability are significant bottlenecks for many stilbenoids, necessitating formulation strategies like encapsulation or chemical modification um.esresearchgate.netresearchgate.netnih.govresearchgate.net.

Isomerization and Stability: Stilbenoids can be susceptible to isomerization (e.g., trans to cis forms) and degradation, impacting their efficacy and shelf-life researchgate.net. Research into stabilizing these compounds or developing more stable analogs is important.

Translational Hurdles: Bridging the gap between in vitro findings and in vivo efficacy, including pharmacokinetic and pharmacodynamic profiling, remains a critical challenge in the drug development process for natural products.

By systematically addressing these research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for novel treatments and advancements in medicinal chemistry.

Compound List

this compound

Gnetuhainin I

Gnetuhainin M

Gnetuhainin P

Gnetuhainin S

Gnetol

Gnetucleistol A, B, C, D, E, F

Gnetofuran A

Lehmbachol D

Gnetifolin A, F

Gnetumontanin

Gnetulin

Parvifolol D

Epsilon-viniferin

Maackin A

Cassigarol E

Montbretin A (MbA)

Q & A

Basic Research Questions

Q. How is Gnetuhainin A isolated and purified from its natural source, and what analytical techniques validate its structural integrity?

- Methodology : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Structural validation combines NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) . Purity is confirmed via HPLC-DAD or UPLC-UV at multiple wavelengths (e.g., 254 nm, 280 nm) .

- Key Considerations : Ensure reproducibility by documenting solvent ratios, gradient elution parameters, and column specifications. Cross-reference spectral data with published literature to confirm novelty .

Q. What are the standard protocols for assessing this compound’s in vitro bioactivity, and how are false positives mitigated?

- Methodology : Bioactivity assays (e.g., cytotoxicity, antioxidant, enzyme inhibition) require dose-response curves (IC₅₀/EC₅₀ values) using validated cell lines (e.g., HeLa, HepG2) or enzymatic kits (e.g., DPPH for antioxidants). Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate experiments .

- False-Positive Mitigation : Use orthogonal assays (e.g., confirm apoptosis via flow cytometry alongside cytotoxicity assays) and rule out nonspecific effects via counter-screening against unrelated targets .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be resolved, particularly in multi-target studies?

- Methodology : Apply systems biology approaches (e.g., network pharmacology, molecular docking) to identify primary vs. secondary targets. Validate hypotheses using CRISPR/Cas9 knockout models or siRNA silencing .

- Data Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance across datasets. Report effect sizes and confidence intervals to contextualize contradictions .

Q. What strategies optimize the total synthesis of this compound, and how are stereochemical challenges addressed?

- Methodology : Retrosynthetic analysis prioritizes convergent pathways for complex scaffolds. Stereoselective steps (e.g., Sharpless epoxidation, Evans auxiliaries) are validated via X-ray crystallography or NOE experiments .

- Optimization : Design fractional factorial experiments (e.g., varying catalysts, temperatures) to identify critical reaction parameters. Use Design of Experiments (DoE) software for multivariate analysis .

Q. How do researchers differentiate this compound’s pharmacokinetic properties from its metabolites in vivo?

- Methodology : Employ LC-MS/MS with stable isotope labeling or deuterated analogs to trace parent compounds vs. metabolites. Pharmacokinetic models (e.g., non-compartmental analysis) quantify absorption, distribution, and clearance .

- Validation : Use knockout animal models (e.g., CYP450-deficient mice) to isolate metabolic pathways. Compare plasma/tissue concentrations via microdialysis .

Methodological Frameworks for Data Interpretation

Q. What statistical models are appropriate for dose-dependent bioactivity studies of this compound?

- Guidelines : Nonlinear regression (e.g., sigmoidal curve fitting) calculates IC₅₀/EC₅₀ values. Use Akaike Information Criterion (AIC) to compare model fits (e.g., Hill slope vs. log-logistic). Report R² values and residuals .

- Advanced Tools : Bayesian hierarchical models account for inter-experiment variability. Open-source platforms like R/Bioconductor or Python’s SciPy streamline reproducibility .

Q. How should researchers handle batch-to-batch variability in this compound isolation?

- Quality Control : Implement SOPs with strict solvent/column lot tracking. Use Principal Component Analysis (PCA) on NMR/HRMS data to detect outliers .

- Documentation : Publish raw chromatograms and spectral data in supplementary materials to enable cross-lab verification .

Ethical and Reporting Standards

Q. What metadata is essential for publishing reproducible studies on this compound?

- Required Data : Include exact solvent grades, instrument models (e.g., Bruker 600 MHz NMR), software versions (e.g., MestReNova), and raw data repositories (e.g., Zenodo, Figshare) .

- Ethical Compliance : Declare conflicts of interest and funding sources. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.